3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
Description
The compound 3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole is a 1,2,4-triazole derivative characterized by dual sulfanyl-methyl substituents: a 2,6-dichlorobenzyl group at position 3 and a 4-fluorobenzyl group at position 3. The triazole core is substituted with a phenyl group at position 4, contributing to its aromaticity and structural rigidity.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanylmethyl]-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2FN3S2/c24-20-7-4-8-21(25)19(20)14-30-15-22-27-28-23(29(22)18-5-2-1-3-6-18)31-13-16-9-11-17(26)12-10-16/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQBZCTXBIBPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)CSCC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2FN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of boron reagents with halogenated precursors under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biomolecule-ligand interactions and structure-based drug design.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its 2,6-dichlorobenzyl and 4-fluorobenzyl substituents. Comparisons with related triazoles reveal critical insights:
Physicochemical Properties
- Crystallinity : X-ray studies of similar triazoles () show that bulky substituents like 2,6-dichlorobenzyl disrupt molecular planarity, leading to distinct crystal packing and higher melting points compared to planar analogs .
Key Research Findings
- Structure-Activity Relationship (SAR) : Dichlorobenzyl groups at position 3 are critical for maximizing antiviral or anti-inflammatory activity, as seen in ’s lead optimization studies .
- Crystallographic Insights : Weak intermolecular interactions (e.g., C–H···N) in triazoles () suggest that the target compound’s dichloro/fluoro substituents may influence solid-state stability and formulation properties .
Biological Activity
The compound 3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole belongs to the class of 1,2,4-triazoles, which have garnered attention for their diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this specific triazole derivative, emphasizing its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 478.82 g/mol. The presence of dichlorobenzyl and fluorobenzyl moieties contributes to its biological activity, while the triazole ring is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial properties. For instance:
- In vitro studies have shown that compounds similar to the one demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.25 to 32 µg/mL against various strains such as Staphylococcus aureus and Escherichia coli .
- Case Study : A derivative with a similar structure was tested against Mycobacterium tuberculosis, showing promising results with MICs lower than those of standard treatments like isoniazid .
Antifungal Activity
Triazole derivatives are also recognized for their antifungal properties:
- Research Findings : Compounds with a triazole core have been effective against fungi such as Candida albicans, demonstrating mechanisms that inhibit ergosterol biosynthesis, essential for fungal cell membrane integrity .
Anticancer Activity
The potential anticancer effects of triazole derivatives are noteworthy:
- Mechanistic Insights : Studies have indicated that these compounds can induce apoptosis in cancer cells by influencing various signaling pathways. For example, they may inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of triazole derivatives:
- Substituent Effects : The introduction of halogen atoms (like chlorine and fluorine) on the benzyl groups has been shown to enhance antibacterial potency. The presence of electron-withdrawing groups typically increases the lipophilicity and bioavailability of these compounds .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
The compound is synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1: React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol using glacial acetic acid as a catalyst under reflux (4 hours) .
- Step 2: Purify via recrystallization in acetone/petroleum ether .
Optimization strategies:- Vary solvent polarity (e.g., DMF for higher solubility of aromatic intermediates) .
- Adjust reaction time (e.g., extended reflux for sterically hindered substrates).
- Use inert atmospheres (N₂) to prevent oxidation of sulfanyl groups .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Elemental analysis: Confirm stoichiometry of C, H, N, S .
- ¹H/¹³C NMR: Assign protons and carbons on triazole, benzyl, and phenyl groups. For example, the 4-fluorobenzyl group shows distinct aromatic splitting patterns .
- FT-IR: Identify S–C (600–700 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
- X-ray crystallography: Resolve crystal packing and hydrogen bonding (e.g., C–H⋯N interactions) using SHELX or ORTEP .
Q. How can functional group transformations (e.g., sulfanyl oxidation) be methodically explored?
- Oxidation of sulfanyl groups: Use H₂O₂ or m-CPBA to convert –S– to sulfoxide (–SO–) or sulfone (–SO₂–) . Monitor progress via TLC or LC-MS.
- Substitution on triazole: React with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to introduce alkyl chains .
Advanced Research Questions
Q. How can contradictions between computational (DFT) and experimental (X-ray) structural data be resolved?
- Step 1: Compare bond lengths/angles from DFT/B3LYP/6-311G(d) calculations with X-ray data . Discrepancies >0.05 Å may indicate basis set limitations.
- Step 2: Validate computational models by incorporating solvent effects (e.g., PCM for acetone) .
- Step 3: Use Hirshfeld surface analysis to assess intermolecular forces (e.g., π-π stacking) not captured by gas-phase DFT .
Q. What crystallographic software and validation protocols ensure accurate structure determination?
Q. How can structure-activity relationships (SAR) be systematically studied for biological applications?
- Molecular docking: Dock the compound into target proteins (e.g., enzymes) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to triazole’s N-atoms .
- ADME profiling: Predict pharmacokinetics (e.g., logP, BBB permeability) via SwissADME .
- In vitro assays: Test antimicrobial activity using MIC assays against Gram-positive/negative strains .
Q. What strategies address challenges in resolving weak intermolecular interactions in crystal packing?
- High-resolution X-ray data: Collect data at low temperature (100 K) to reduce thermal motion .
- DFT-D3 dispersion corrections: Improve modeling of van der Waals interactions in theoretical studies .
- Hirshfeld surfaces: Quantify C–H⋯N and π-π interactions (e.g., using CrystalExplorer) .
Q. How can DFT predict electronic properties relevant to photochemical applications?
- HOMO-LUMO analysis: Calculate energy gaps (e.g., 4.5 eV for triazole derivatives) to assess redox stability .
- Molecular electrostatic potential (MEP): Map electron-rich regions (e.g., fluorobenzyl groups) for nucleophilic attack sites .
Q. What experimental and computational workflows validate synthetic intermediates during scale-up?
- In-line monitoring: Use ReactIR to track reaction progress (e.g., disappearance of aldehyde peaks) .
- DFT transition state modeling: Identify rate-limiting steps (e.g., nucleophilic attack on triazole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
